molecular formula C18H14ClN3O5S2 B2740535 (E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 618396-81-9

(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

Cat. No.: B2740535
CAS No.: 618396-81-9
M. Wt: 451.9
InChI Key: NXZVJKVKDDMGTD-CZIZESTLSA-N
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Description

The compound (E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide features a fused tetrahydrothieno[3,4-d]thiazole ring system with 5,5-dioxide (sulfone) groups, a 4-chlorophenyl substituent at position 3, and a 3-nitrobenzamide moiety. The sulfone groups enhance polarity and electron-withdrawing effects, while the nitro and chloro substituents influence electronic and steric properties.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZVJKVKDDMGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C19H17ClN2O3S2
  • Molecular Weight : 420.93 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole and thieno structures allow for binding to various enzymes and receptors, potentially modulating their activity and influencing cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study published in Pharmaceutical Research reported its inhibitory effects against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), indicating its potential as a novel antimicrobial agent .

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it was found to be effective against glioblastoma cells, demonstrating low cytotoxicity towards non-cancerous cells while significantly inhibiting tumor growth in patient-derived neurospheres .

Cell LineIC50 (µM)Selectivity Index
U87MG5.010
C67.58

Case Study 1: Antimicrobial Effects

In a study assessing the antimicrobial properties of the compound, it was found to effectively inhibit the growth of both Staphylococcus aureus and Escherichia coli. The results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Effects

A separate investigation focused on the compound's effects on glioma cell lines revealed that it inhibited neurosphere formation in primary patient-derived glioma stem cells. The study highlighted its potential as a targeted therapy for glioblastoma due to its selective toxicity towards cancerous cells compared to normal cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s tetrahydrothieno[3,4-d]thiazole core differs from the [1,3,4]-thiadiazole or pyridine-based systems in analogs (e.g., compounds 6, 8a–d, 4g, and 4h in –2). Key distinctions include:

  • Sulfone Groups: The 5,5-dioxide moiety in the target introduces strong electron-withdrawing S=O bonds, absent in non-sulfone analogs like 6 or 8a .
  • Substituent Position : The 4-chlorophenyl group contrasts with 3-chlorophenyl (e.g., 4h ) or unsubstituted phenyl rings in analogs, altering steric and electronic profiles .
  • Nitrobenzamide vs.

Spectroscopic Properties

Infrared (IR) and NMR data from analogs highlight trends:

  • IR Spectroscopy: Sulfone analogs exhibit S=O stretches (~1300–1350 cm⁻¹ and ~1150–1200 cm⁻¹), absent in non-sulfone compounds. Carbonyl (C=O) stretches in analogs range from 1605–1719 cm⁻¹ (e.g., 8a: 1679, 1605 cm⁻¹), suggesting similar values for the target’s benzamide and sulfone groups .
  • NMR Trends :
    • Aromatic protons in analogs resonate at δ 7.36–8.39 ppm (e.g., 8a ), with deshielding expected for the target’s nitro-substituted benzamide .

Physical Properties

Melting points (mp) and solubility trends can be inferred:

  • Analogs with polar groups (e.g., 8a , mp 290°C) have higher melting points than less polar derivatives (e.g., 6 , mp 160°C) .
  • The target’s sulfone and nitro groups likely increase polarity, suggesting a higher mp (>250°C) and reduced solubility in non-polar solvents compared to 6 or 4g .

Table 1: Comparative Analysis of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) IR C=O Stretches (cm⁻¹) Reference
Target Compound* C₁₉H₁₃ClN₃O₅S₂ 488.91 4-ClPh, 5,5-dioxide, 3-NO₂Bz Not reported ~1670 (Bz), ~1300 (S=O)
6 () C₁₈H₁₂N₄O₂S 348.39 Phenyl, isoxazole 160 1606
8a () C₂₃H₁₈N₄O₂S 414.49 Acetyl, methylpyridyl 290 1679, 1605
4h () C₂₁H₁₇ClN₄O₂S 427.90 3-ClPh, dimethylaminoacryloyl Not reported 1638, 1690

*Hypothetical data for the target compound based on structural extrapolation.

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